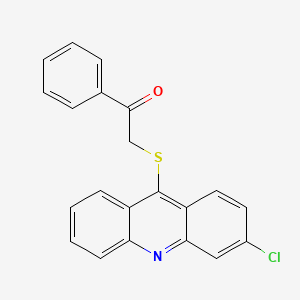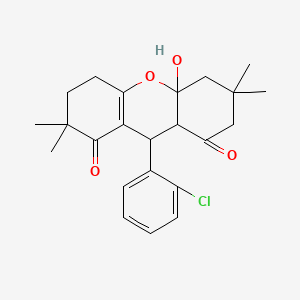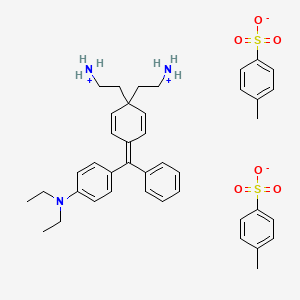
(4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate typically involves a multi-step process. The initial step often includes the formation of the benzhydrylidene intermediate, followed by the introduction of the diethylamino groups. The final step involves the reaction with toluene-p-sulphonic acid to form the desired compound. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate is used as a dye and a reagent in various analytical techniques. Its stability and reactivity make it suitable for use in spectroscopic studies and as a marker in chromatographic methods.
Biology
In biological research, this compound is used as a staining agent for visualizing cellular structures. Its ability to bind to specific biomolecules allows researchers to study cellular processes and structures with high precision.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of diagnostic tools and treatments for certain diseases. Its unique chemical properties enable it to interact with biological targets in a specific manner, making it a valuable tool in medical research.
Industry
Industrially, this compound is used in the manufacture of dyes, pigments, and other colorants. Its vibrant color and stability make it a preferred choice for various industrial applications.
Mechanism of Action
The mechanism of action of (4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate involves its interaction with specific molecular targets. The compound binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-(Dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride
- (4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium acetate
Uniqueness
Compared to similar compounds, (4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate exhibits unique properties such as higher stability and distinct reactivity patterns. These characteristics make it particularly valuable in applications requiring high precision and reliability.
Properties
CAS No. |
84962-82-3 |
|---|---|
Molecular Formula |
C41H51N3O6S2 |
Molecular Weight |
746.0 g/mol |
IUPAC Name |
2-[1-(2-azaniumylethyl)-4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-yl]ethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H35N3.2C7H8O3S/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-17H,3-4,18-21,28-29H2,1-2H3;2*2-5H,1H3,(H,8,9,10) |
InChI Key |
OGAWMIDYXTWAHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





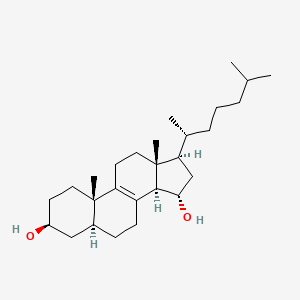

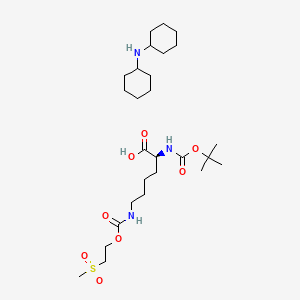
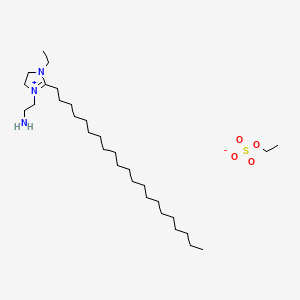
![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)


